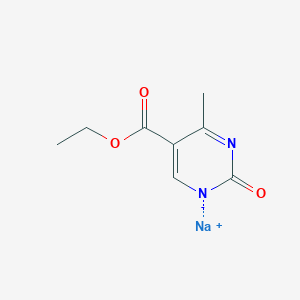![molecular formula C13H13LiN2O2 B8040752 Lithium 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8040752.png)
Lithium 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylate is a compound that belongs to the class of lithium salts of benzimidazole derivatives
Preparation Methods
The synthesis of Lithium 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylate typically involves the reaction of 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature and pressure conditions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Lithium 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations or functional groups.
Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form the corresponding benzimidazole carboxylic acid and lithium hydroxide.
Scientific Research Applications
Lithium 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and transesterification.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its mood-stabilizing effects similar to other lithium salts.
Industry: It is used in the production of advanced materials, such as polycarbonates and other polymers, due to its catalytic properties.
Mechanism of Action
The mechanism of action of Lithium 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylate involves its interaction with various molecular targets and pathways. The lithium ion can modulate neurotransmitter systems, such as dopamine and glutamate pathways, which are crucial for its mood-stabilizing effects. Additionally, the benzimidazole moiety can interact with enzymes and receptors, contributing to its biological activities.
Comparison with Similar Compounds
Lithium 1-(cyclobutylmethyl)-1H-benzo[d]imidazole-2-carboxylate can be compared with other similar compounds, such as:
Lithium 1-phenyl-1H-imidazole-2-carboxylate: This compound has a similar structure but with a phenyl group instead of a cyclobutylmethyl group.
Lithium benzimidazole-2-carboxylate: This compound lacks the cyclobutylmethyl group, making it less complex in structure.
Lithium imidazole-2-carboxylate: This compound is even simpler, with only the imidazole ring and carboxylate group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
lithium;1-(cyclobutylmethyl)benzimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.Li/c16-13(17)12-14-10-6-1-2-7-11(10)15(12)8-9-4-3-5-9;/h1-2,6-7,9H,3-5,8H2,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVUOQPUKUDTAS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(C1)CN2C3=CC=CC=C3N=C2C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
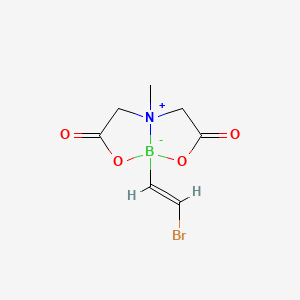
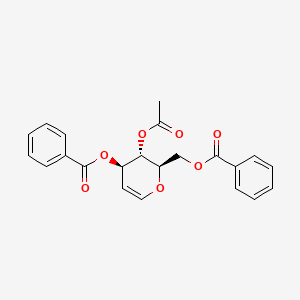
![1-(4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B8040689.png)

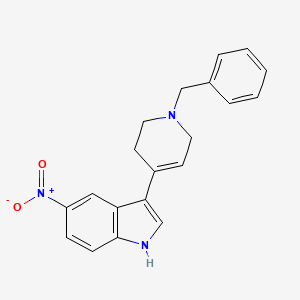
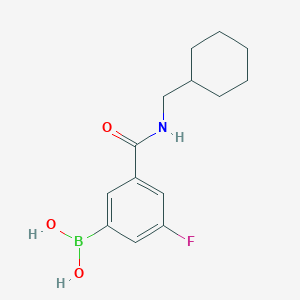
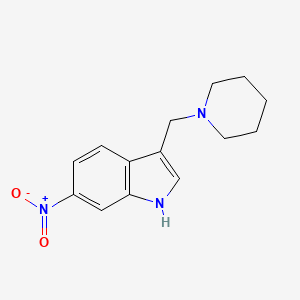
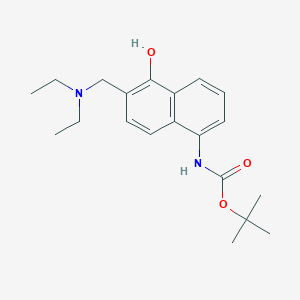
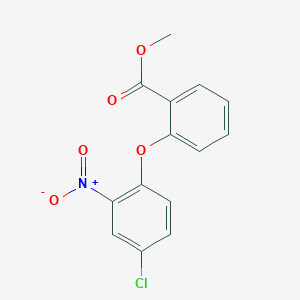
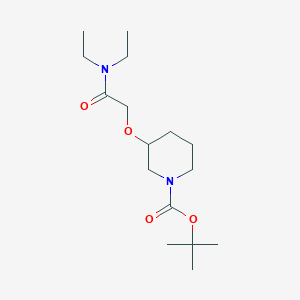
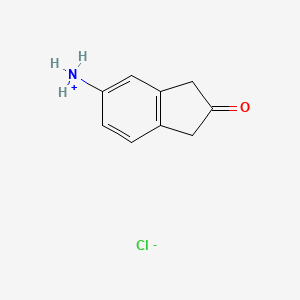
![Lithium 7-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8040753.png)
